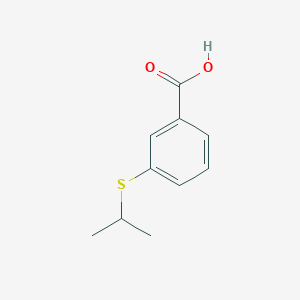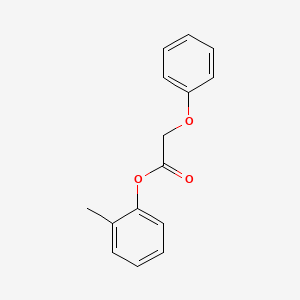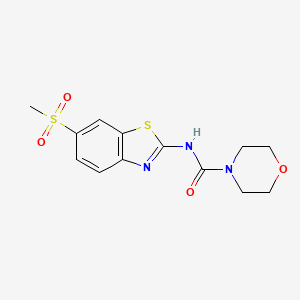
3-Benzothiazol-2-ylpyrazin-2-yl morpholin-4-yl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Quinazoline derivatives have diverse pharmacological activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects .
- The quinazoline nucleus serves as a scaffold for various drugs, particularly inhibitors of tyrosine kinase receptors (TKR) associated with cancer .
3-Benzothiazol-2-ylpyrazin-2-yl morpholin-4-yl ketone: is a chemical compound with a complex structure. It belongs to the quinazoline class of compounds.
Preparation Methods
- The synthetic route involves the synthesis of precursor substrates:
- Substituted 2-amino benzothiazoles
- 2-amino-5-[(E)-phenyl diazenyl] benzoic acid
- 2-phenyl-4H benzo[d][1,3]oxazin-4-one
- These substrates are then used to construct the final compound.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, such as oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions need further investigation.
Scientific Research Applications
3-Benzothiazol-2-ylpyrazin-2-yl morpholin-4-yl ketone:
Mechanism of Action
- The compound’s mechanism of action remains an area of study.
- It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
- While I don’t have a direct comparison, it’s essential to explore related quinazoline derivatives.
- Some similar compounds include:
Omnirad 379: Used in UV curing industry applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Investigated for their biological activities.
Remember that further research and experimental data are necessary to fully understand this compound’s properties
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H14N4O2S/c21-16(20-7-9-22-10-8-20)14-13(17-5-6-18-14)15-19-11-3-1-2-4-12(11)23-15/h1-6H,7-10H2 |
InChI Key |
KDJZVMKCGWFCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12125308.png)


![7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12125322.png)


![6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12125338.png)


![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12125353.png)
![6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12125364.png)
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-](/img/structure/B12125368.png)
![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)

